molecular formula C10H10ClNO4 B13329575 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No.: B13329575
M. Wt: 243.64 g/mol
InChI Key: CZYJUSSRFVKLEZ-UHFFFAOYSA-N
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Description

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: Chlorination, formylation, and methylation can be achieved through electrophilic substitution reactions.

    Attachment of the Propanoic Acid Moiety: This can be done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3-formyl-2-oxopyridin-1(2H)-yl)propanoic acid: Similar structure but lacks the methyl group.

    3-(4-chloro-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid: Similar structure but lacks the formyl group.

Uniqueness

The presence of the chloro, formyl, and methyl groups in 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid makes it unique, potentially leading to distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C10H10ClNO4/c1-6-4-8(11)7(5-13)10(16)12(6)3-2-9(14)15/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

CZYJUSSRFVKLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCC(=O)O)C=O)Cl

Origin of Product

United States

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